1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
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Overview
Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is a synthetic organic compound It features a pyrrolidine ring substituted with a tert-butylsulfonyl group and a propanone chain attached to a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Tert-butylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using tert-butylsulfonyl chloride under basic conditions.
Attachment of the Propanone Chain: The propanone chain can be introduced via alkylation reactions.
Attachment of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the propanone chain, possibly through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: It may serve as a tool compound in biochemical studies to investigate enzyme interactions or cellular pathways.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one: Similar structure but with a methylsulfonyl group instead of a tert-butylsulfonyl group.
1-(3-(Ethylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one: Similar structure but with an ethylsulfonyl group.
1-(3-(Isopropylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one: Similar structure but with an isopropylsulfonyl group.
Uniqueness
The uniqueness of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one lies in the presence of the tert-butylsulfonyl group, which may confer distinct steric and electronic properties compared to its analogs. These properties could influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO3S/c1-17(2,3)24(22,23)13-8-9-20(11-13)16(21)7-5-12-4-6-14(18)15(19)10-12/h4,6,10,13H,5,7-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUMZMIMCCBVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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